1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, making it valuable in pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperazine with 4-bromobutyl trifluoromethyl phenyl ether under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl phenoxy group, using reagents like sodium methoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or ethanol as a solvent
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular functions .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl phenoxy group.
Alpelisib: A PI3K inhibitor used in cancer therapy, containing trifluoromethyl alkyl substituted pyridine.
Uniqueness: 1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride stands out due to its specific structural configuration, which imparts unique physicochemical properties and biological activities. The presence of both the piperazine ring and the trifluoromethyl phenoxy group contributes to its versatility and potential in various applications .
Properties
IUPAC Name |
1-methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O.ClH/c1-20-8-10-21(11-9-20)7-2-3-12-22-15-6-4-5-14(13-15)16(17,18)19;/h4-6,13H,2-3,7-12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJQCLODUXXHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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